molecular formula C7H4ClNO3S B13893101 4-Chloro-1,2lambda6,3-benzoxathiazine-2,2-dione

4-Chloro-1,2lambda6,3-benzoxathiazine-2,2-dione

Cat. No.: B13893101
M. Wt: 217.63 g/mol
InChI Key: MVWDEIBHGMUPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,2lambda6,3-benzoxathiazine-2,2-dione is a heterocyclic compound with a molecular formula of C7H4ClNO3S This compound is known for its unique structure, which includes a benzoxathiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,2lambda6,3-benzoxathiazine-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an amine, followed by cyclization to form the benzoxathiazine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,2lambda6,3-benzoxathiazine-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxathiazine derivatives.

Scientific Research Applications

4-Chloro-1,2lambda6,3-benzoxathiazine-2,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2lambda6,3-benzoxathiazine-2,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

4-Chloro-1,2lambda6,3-benzoxathiazine-2,2-dione can be compared with other similar compounds, such as:

    4-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione: This compound has a similar structure but lacks the oxygen atom in the ring, which may result in different chemical and biological properties.

    6-Chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione: Another similar compound with a different substitution pattern, leading to variations in reactivity and applications.

Properties

Molecular Formula

C7H4ClNO3S

Molecular Weight

217.63 g/mol

IUPAC Name

4-chloro-1,2λ6,3-benzoxathiazine 2,2-dioxide

InChI

InChI=1S/C7H4ClNO3S/c8-7-5-3-1-2-4-6(5)12-13(10,11)9-7/h1-4H

InChI Key

MVWDEIBHGMUPQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)O2)Cl

Origin of Product

United States

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